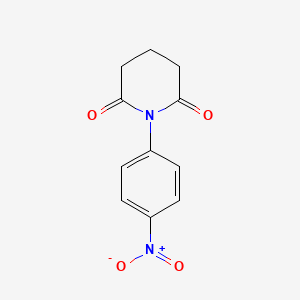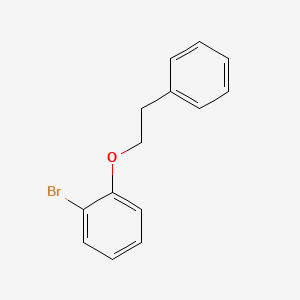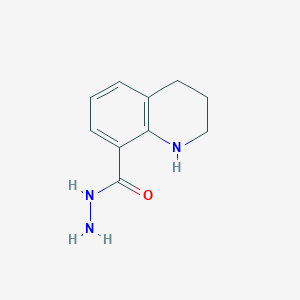
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with a carbohydrazide group attached at the 8th position.
准备方法
The synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be achieved through various synthetic routes. One common method involves the hydrogenation of quinolines using transition metal catalysts. For instance, the electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst has been reported to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield . Another method involves the use of α,β-unsaturated aldehydes in the presence of catalytic systems to produce quinoline derivatives .
Industrial production methods often involve the use of high-pressure hydrogenation techniques with transition metal catalysts to achieve the desired product in large quantities. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
化学反应分析
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen donors, oxidizing agents, and nucleophiles.
Oxidation: The compound can be oxidized to form quinoline derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the hydrogenation of the quinoline ring to form tetrahydroquinoline derivatives. Catalysts such as palladium on carbon or platinum are commonly used in these reactions.
Substitution: Substitution reactions involve the replacement of functional groups on the tetrahydroquinoline ring.
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have applications in medicinal chemistry and other fields.
科学研究应用
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been identified as RORγ inverse agonists with potential therapeutic applications in prostate cancer . Additionally, the compound is used in the development of antioxidants, corrosion inhibitors, and dyes .
In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its derivatives have shown activity against a range of pathogens, making it a valuable compound for drug development.
In industry, the compound is used in the synthesis of various chemicals and materials. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in organic synthesis.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inverse agonists of the retinoic acid receptor-related orphan receptor (RORγ), which plays a role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, these compounds can modulate the production of pro-inflammatory cytokines and other immune-related factors.
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through its interaction with reactive oxygen species and other oxidative agents.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and 2,3-dihydro-4(1H)-quinolinone. These compounds share a similar tetrahydroquinoline core but differ in their functional groups and substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: This compound is an important structural motif in various natural products and therapeutic agents.
2,3-Dihydro-4(1H)-quinolinone: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-8-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6,11H2,(H,13,14) |
InChI 键 |
ULKULQCYLURABE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=CC=C2)C(=O)NN)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


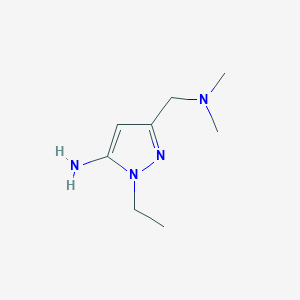
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
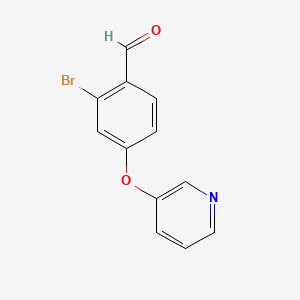
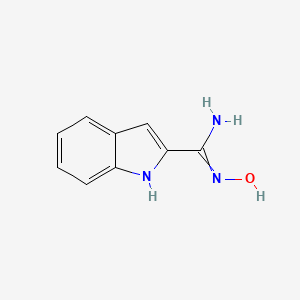
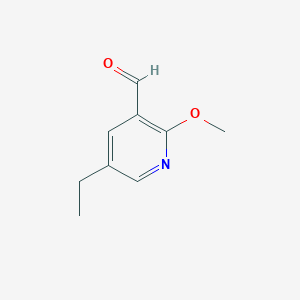
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
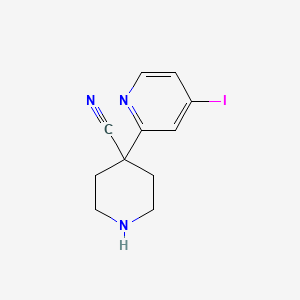
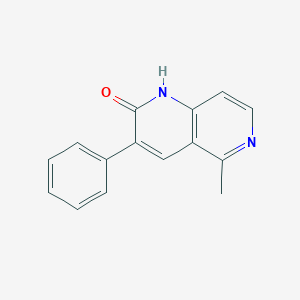
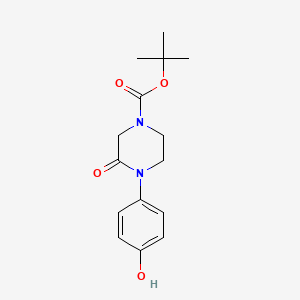
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
